molecular formula C7H12N2O B2873430 1-Methoxypiperidine-4-carbonitrile CAS No. 1256917-21-1

1-Methoxypiperidine-4-carbonitrile

Cat. No. B2873430
CAS RN: 1256917-21-1
M. Wt: 140.186
InChI Key: YLGYFUWWALXQQP-UHFFFAOYSA-N
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Description

1-Methoxypiperidine-4-carbonitrile is a chemical compound with the CAS Number: 1256917-21-1 . It has a molecular weight of 140.19 and its IUPAC name is 1-methoxypiperidine-4-carbonitrile . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 1-Methoxypiperidine-4-carbonitrile is 1S/C7H12N2O/c1-10-9-4-2-7 (6-8)3-5-9/h7H,2-5H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

1-Methoxypiperidine-4-carbonitrile is a liquid at room temperature . The compound’s molecular formula is C7H12N2O .

Scientific Research Applications

Synthesis of Bioactive Molecules

1-Methoxypiperidine-4-carbonitrile: is a valuable intermediate in the synthesis of various bioactive molecules. Its piperidine core is a common motif in many pharmaceuticals, and the nitrile group can be further modified to create a wide range of therapeutic agents. For instance, it can be used to synthesize analogs of known drugs to improve their efficacy or reduce side effects .

Development of CNS Drugs

The piperidine ring structure is particularly significant in the development of central nervous system (CNS) drugs. Compounds featuring this moiety have been explored for potential treatments of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, due to their ability to interact with neural receptors and enzymes .

Agricultural Chemical Research

In agriculture, 1-Methoxypiperidine-4-carbonitrile can be utilized to create novel pesticides and herbicides. Its structural flexibility allows for the development of compounds that are selective in their action, targeting specific pests or weeds without harming crops or the environment .

Material Science Applications

This compound’s chemical properties make it a candidate for creating new materials with unique properties. For example, it could be incorporated into polymers to enhance their strength or thermal stability, or used in the design of organic semiconductors .

Catalysis

The nitrile group in 1-Methoxypiperidine-4-carbonitrile can act as a ligand in catalytic systems. It can bind to metals and facilitate various chemical reactions, which is useful in industrial processes that require specific catalysts to improve efficiency and selectivity .

Analytical Chemistry

As a standard or reference compound, 1-Methoxypiperidine-4-carbonitrile can be used in analytical chemistry to identify or quantify substances within a sample. Its distinct chemical signature makes it suitable for use in techniques like mass spectrometry or chromatography .

Future Directions

Piperidines, which include 1-Methoxypiperidine-4-carbonitrile, are significant synthetic fragments for designing drugs and play a crucial role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on discovering more efficient synthesis methods and exploring the potential pharmacological applications of piperidine derivatives .

properties

IUPAC Name

1-methoxypiperidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-10-9-4-2-7(6-8)3-5-9/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGYFUWWALXQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON1CCC(CC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

200 mg Methanesulfonic acid 1-methoxy-piperidin-4-yl ester (from Step 2), 251 mg tetrabutylammonium cyanide and 272 mg sodium cyanide were mixed in 1 ml dimethylsulfoxide, and heated to 55° C. for 18 hours. Then the mixture was cooled to room temperature, 1 ml saturated aqueous sodium bicarbonate and 3 ml water were added, and extracted three times with diethyl ether. The organic layer was dried over anhydrous sodium sulfate and the solvent evaporated. The residue was purified by chromatography on silica gel with ethyl acetate/cyclohexane (1:1, then 2:1, then pure ethyl acetate) as a solvent. 116 mg 1-methoxy-piperidine-4-carbonitrile was obtained.
Name
Methanesulfonic acid 1-methoxy-piperidin-4-yl ester
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
272 mg
Type
reactant
Reaction Step One
Quantity
251 mg
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Two

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